molecular formula C16H12FN B2583425 2-(4-Fluorophenyl)-3-methylquinoline CAS No. 577-90-2

2-(4-Fluorophenyl)-3-methylquinoline

Cat. No. B2583425
CAS RN: 577-90-2
M. Wt: 237.277
InChI Key: RJIIIMSZBCOOOD-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-3-methylquinoline is a member of quinolines . It is a compound with the molecular formula C15H10FN .


Molecular Structure Analysis

The molecular structure of 2-(4-Fluorophenyl)-3-methylquinoline consists of a quinoline ring attached to a 4-fluorophenyl group . The exact structure can be represented by the SMILES string C1=CC=C2C (=C1)C=CC (=N2)C3=CC=C (C=C3)F .

Scientific Research Applications

Anticancer Applications

  • Potent Antitumor Agents : A range of 2-phenylquinolin-4-ones (2-PQs) derivatives, including 2-(4-Fluorophenyl)-3-methylquinoline, have been synthesized and evaluated for their cytotoxic activity against various tumor cell lines. For instance, one study identified several analogs exhibiting significant inhibitory activity against all tested tumor cell lines, suggesting their potential as clinical candidates for cancer treatment (Chou et al., 2010).
  • Inhibition of Tubulin Assembly : Certain derivatives of 2-(4-Fluorophenyl)-3-methylquinoline have been shown to inhibit tubulin assembly, a crucial process in cell division, making them potential antitumor agents. A particular focus has been on synthesizing analogs that demonstrate selective cytotoxicity against various cancer cell lines, such as leukemia, colon cancer, and melanoma (Chang et al., 2009).

Inhibitors in Biological Processes

  • Inhibition of Influenza A Endonuclease : Derivatives of 3-hydroxyquinolin-2(1H)-ones, structurally related to 2-(4-Fluorophenyl)-3-methylquinoline, have been evaluated as inhibitors of 2009 pandemic H1N1 influenza A endonuclease. Some of these derivatives have shown potent inhibitory effects, suggesting their potential application in antiviral therapies (Sagong et al., 2013).

Fluorescence Studies

  • Fluorescent Probes : Some derivatives of 2-(4-Fluorophenyl)-3-methylquinoline have been studied for their fluorescence properties. These compounds could serve as molecular fluorescent probes, potentially useful in various biological applications. The studies have focused on evaluating their fluorescence behavior in different solvents and the effects of substituents on their fluorescence quantum yields (Hisham et al., 2019).

properties

IUPAC Name

2-(4-fluorophenyl)-3-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN/c1-11-10-13-4-2-3-5-15(13)18-16(11)12-6-8-14(17)9-7-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIIIMSZBCOOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N=C1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-3-methylquinoline

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